molecular formula C28H32BrF3N2O B2646497 CCR2 antagonist 1 CAS No. 1683534-96-4

CCR2 antagonist 1

Numéro de catalogue B2646497
Numéro CAS: 1683534-96-4
Poids moléculaire: 549.476
Clé InChI: QYDUEIJZRKTNKN-HYZYYIOASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CCR2 antagonist 1 is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the chemokine receptor CCR2, which is involved in the recruitment of inflammatory cells to sites of tissue damage. CCR2 antagonist 1 has been shown to have anti-inflammatory and immunomodulatory effects, and has been investigated as a potential treatment for several diseases, including multiple sclerosis, rheumatoid arthritis, and atherosclerosis.

Applications De Recherche Scientifique

Therapeutic Intervention in Diverse Diseases

CCR2, a key mediator in the activation and migration of inflammatory monocytes, has been extensively studied as a therapeutic target in a wide range of diseases. Significant advancements in identifying potent CCR2 antagonists have been made, addressing issues like selectivity and cardiac safety. The challenge remains in establishing clinical trial proof-of-concept (Carter, 2013).

Autoimmune Diseases

CCR2 antagonists are being developed for autoimmune diseases, with clinical trials in progress for conditions like multiple sclerosis and rheumatoid arthritis. These antagonists act by interfering with chemokines and their receptors. However, clinical trials have shown mixed results, highlighting the need for further understanding of chemokine interactions (Kalinowska & Losy, 2008).

Insulin Resistance and Diabetic Nephropathy

CCR2 antagonism has shown potential in improving insulin resistance and lipid metabolism in type 2 diabetic mice. This approach has shown a decrease in urinary albumin excretion, mesangial expansion, and suppression of proinflammatory cytokines, suggesting benefits for diabetic nephropathy management (Kang et al., 2010).

In Vivo Imaging and Macrophage Migration

The CCR2 antagonist has been studied for its impact on macrophage migration using in vivo MRI. This antagonist inhibits monocyte chemoattractant protein-1 binding to CCR2, providing insights into the inhibition of chemotactic activity (Lee et al., 2010).

Structural Insights for Drug Discovery

Structural analysis of CCR2 with orthosteric and allosteric antagonists offers insights for drug discovery. Understanding the receptor's conformation and potential binding pockets can aid in developing new therapeutic agents (Zheng et al., 2016).

Novel Small Peptide Inhibitor

Research on ECL1i, a novel small peptide, has shown its selective and potent inhibition of CCL2-triggered chemotaxis. This peptide represents a new approach in therapeutic development and increases our understanding of CCR2 signaling pathways (Auvynet et al., 2016).

Modulation of Inflammatory and Metabolic Effects

CCR2 has been linked to the modulation of inflammatory and metabolic effects in high-fat feeding, highlighting its role in obesity and associated inflammation and insulin resistance (Weisberg et al., 2006).

Potential in Treating Dry Eye Disease

Topical application of CCR2 antagonist has shown improvement in dry eye disease, decreasing inflammation at clinical, molecular, and cellular levels (Goyal et al., 2009).

Type 2 Diabetes Treatment

CCR2 antagonists have shown promising results in treating type 2 diabetes by reducing inflammation in adipose tissue and altering hepatic metabolism (Sullivan et al., 2013).

Enhancing Effector T Cell Infiltration in Cancer Therapy

A preclinical study demonstrated that CCR2/CCR5 dual-antagonist enhanced effector T cell infiltration in pancreatic adenocarcinoma when combined with radiation therapy, supporting combination therapies in cancer treatment (Wang et al., 2022).

Mécanisme D'action

CCR2 antagonist 1 exerts its effects by selectively blocking the CCR2 receptor. By doing so, it interferes with MCP-1-mediated signaling pathways, reducing immune cell migration and inflammation. The antagonist may also impact downstream signaling cascades, such as the PI3K/AKT pathway, which plays a role in neuroinflammation attenuation .

Propriétés

IUPAC Name

[(1S,3R)-3-[[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDUEIJZRKTNKN-HYZYYIOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCR2 antagonist 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.